Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate
Overview
Description
Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a saturated heterocyclic compound containing a six-membered ring with one nitrogen atom and five carbon atoms .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H20N2O3, an average mass of 228.288 Da, and a monoisotopic mass of 228.147400 Da .Scientific Research Applications
Neuroprotective Approaches in Alzheimer's Disease : A compound structurally similar to Ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate, named SP-04, has been synthesized and evaluated for its potential in treating Alzheimer's disease. SP-04 exhibits multiple neuroprotective properties, including inhibiting acetylcholinesterase activity and offering protection against amyloid-beta toxicity, suggesting its potential as a therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Catalytic Applications in Organic Synthesis : A catalyst derived from a similar compound, 2-Piperidino-1,1,2-triphenylethanol, has shown effectiveness in the enantioselective arylation of aldehydes. This catalytic process results in the formation of chiral diarylcarbinols with high enantiomeric excess, indicating its importance in producing chiral compounds (Fontes et al., 2004).
Quantum Chemical Studies for Molecular Structure Analysis : In a study focusing on the molecular structure, spectroscopic properties, and interaction analysis, a novel compound similar to this compound was synthesized and characterized. The study utilized quantum chemical calculations to evaluate various properties of the compound, highlighting its significance in understanding molecular interactions and structures (Singh et al., 2013).
Antitumor and Antimicrobial Applications : New derivatives of this compound have been synthesized and evaluated for their potential in treating cancer and microbial infections. These studies have identified specific derivatives with promising anticancer and antimicrobial properties, expanding the therapeutic applications of these compounds (Rehman et al., 2018).
Catalysis in Amide Formation : Research has explored the use of derivatives of this compound in the catalysis of amide formation. This is particularly relevant in bioconjugation processes in aqueous media, demonstrating the compound's utility in facilitating important chemical reactions in biological contexts (Nakajima & Ikada, 1995).
Mechanism of Action
Properties
IUPAC Name |
ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-4-16-10(14)9-7-5-6-8-13(9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRMYZKVGBYXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391168 | |
Record name | ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009341-34-7 | |
Record name | ethyl 1-(dimethylcarbamoyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.